methyl 2-methoxybut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 2-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3 |
InChI Key |
XDAOZDBTFSSMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Methoxybut 2 Enoate and Analogous Systems
Esterification Routes for Methoxybutenoic Acid Precursors
A primary and straightforward route to methyl 2-methoxybut-2-enoate involves the esterification of its corresponding carboxylic acid precursor, 2-methoxybut-2-enoic acid. The Fischer esterification is a classic and widely employed method for this transformation. This acid-catalyzed reaction typically involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) niscair.res.in. The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product niscair.res.in.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst niscair.res.in.
A study on the synthesis of a closely related analogue, ethyl (2E)-3-methoxybut-2-enoate, demonstrates a high-yielding procedure that can be adapted for the synthesis of the methyl ester. In this synthesis, ethyl acetoacetate (B1235776) was reacted with trimethyl orthoformate in absolute methanol with a catalytic amount of concentrated hydrochloric acid, followed by immediate distillation to afford the product in 99% yield researchgate.net. This approach highlights an efficient method for the preparation of β-alkoxy-α,β-unsaturated esters.
| Precursor | Reagents | Catalyst | Product | Yield |
| 2-Methoxybut-2-enoic acid | Methanol | H₂SO₄ (catalytic) | This compound | High (by analogy) |
| Ethyl acetoacetate | Trimethyl orthoformate, Methanol | HCl (catalytic) | Ethyl (2E)-3-methoxybut-2-enoate | 99% researchgate.net |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions provide alternative pathways to this compound and its analogues, allowing for the introduction of key structural motifs at various stages of the synthesis.
Alkylation and Acylation Methodologies
Alkylation of enolates derived from esters is a fundamental carbon-carbon bond-forming reaction. For analogous systems, the α-carbon of a saturated ester can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an ester enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position.
In the context of butenoate systems, the reactivity of different positions on the molecule must be considered. For α,β-unsaturated esters, conjugate addition to the β-position is often favored with softer nucleophiles like Gilman reagents (lithium dialkylcuprates). The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, at the α-position. This two-step process allows for the dialkylation of the α,β-unsaturated system.
Acylation reactions of analogous systems, such as methyl 3-aminocrotonate, have been studied to understand the N- versus C-acylation selectivity. The choice of acid chloride and the organic base used as a catalyst can direct the reaction to favor either the N-acylated (enamide) or C-acylated (enaminone) product niscair.res.in. For β-alkoxy-α,β-unsaturated esters, the electron-donating nature of the alkoxy group can influence the nucleophilicity of the α- and γ-positions, potentially allowing for regioselective acylation under appropriate conditions.
| Substrate Type | Reagent 1 | Reagent 2 | Product Type |
| α,β-Unsaturated ester | Lithium dialkylcuprate | Alkyl halide | α,β-Dialkylated ester |
| Methyl 3-aminocrotonate | Acid chloride | Pyridine or Triethylamine | N-acylated or C-acylated product niscair.res.in |
Methoxylation Reactions
The introduction of a methoxy (B1213986) group at the α-position of an α,β-unsaturated ester is a key transformation for the synthesis of the target compound. One potential approach is through the electrophilic α-methoxylation of an enolate intermediate. While direct methoxylation of ester enolates can be challenging, methods have been developed for the α-methoxylation of unsaturated carbonyl compounds acs.org. These methods often involve the use of an electrophilic source of the methoxy group.
Another strategy involves the reaction of an α-halo-α,β-unsaturated ester with a methoxide (B1231860) source. The nucleophilic substitution of the halide by methoxide would yield the desired α-methoxy product. The stereochemical outcome of such a reaction would be dependent on the reaction mechanism.
For analogous systems, the synthesis of γ-alkoxy-α-ketoesters has been achieved through the Lewis acid-catalyzed reaction of (trimethylsilyloxy)acrylic esters with acetals researchgate.net. This demonstrates a method for introducing an alkoxy group into a related molecular framework.
Advanced Synthetic Approaches
Advanced synthetic methods offer greater control over the stereochemical and regiochemical outcomes in the synthesis of complex molecules like this compound.
Catalytic Asymmetric Synthesis and Stereocontrol
The synthesis of specific stereoisomers of this compound, which has a tetrasubstituted double bond, requires precise stereocontrol. Catalytic asymmetric synthesis provides a powerful tool for achieving this. While specific examples for the target molecule are not prevalent, analogous systems provide insight into potential strategies. For instance, the stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters has been achieved with high diastereoselectivity through aldol-type condensation reactions researchgate.net.
The development of chiral catalysts for cycloaddition reactions, such as the [2+2+2] cycloaddition of isocyanates and alkynes, has enabled the asymmetric synthesis of complex heterocyclic structures acs.org. The principles of using chiral metal complexes to control the stereochemistry of bond-forming events are applicable to the synthesis of highly substituted alkenes. Photoenolization of α,β-unsaturated esters followed by enantioselective protonation with a chiral phosphoric acid has also been demonstrated as a method to generate α-chiral β,γ-alkenyl esters acs.org.
| Reaction Type | Catalyst/Reagent | Product Feature | Stereocontrol |
| Aldol-type condensation | Azabicycle catalysts | anti-α-Methylene-β-hydroxy-γ-alkoxy esters researchgate.net | High diastereoselectivity |
| [2+2+2] Cycloaddition | Chiral Rhodium(I) complex | Axially chiral biaryls acs.org | High enantioselectivity |
| Photoenolization/Protonation | Chiral phosphoric acid | α-Chiral β,γ-alkenyl esters acs.org | High enantioselectivity |
Chemo- and Regioselective Synthesis Pathways
The presence of multiple reactive sites in the precursors to this compound necessitates chemo- and regioselective synthetic methods. For instance, in derivatization reactions, it is crucial to control whether a reagent reacts at the α-carbon, β-carbon, or the ester carbonyl group.
A Lewis acid-mediated approach has been developed for the regio- and chemoselective synthesis of highly substituted spirocyclic compounds through a cascade reaction involving a Meyer–Schuster rearrangement and a [2 + 2] cycloaddition mdpi.com. This highlights how the choice of catalyst can orchestrate a series of transformations to build complex molecular architectures with high selectivity.
Furthermore, metal-free strategies have been developed for the α-arylation of esters, which proceed with exceptional functional group tolerance pharmacy180.com. Such methods, which rely on the careful choice of reagents and solvents to achieve selectivity, are crucial for the late-stage functionalization of complex molecules. The synthesis of functionalized butenolides has also been achieved through regio- and diastereoselective conversions of furans, demonstrating another pathway to related heterocyclic systems google.com.
Precursor Synthesis Relevant to this compound Frameworks
The synthesis of α,β-unsaturated esters, particularly those with alkoxy substituents at the α-position like this compound, relies heavily on the strategic preparation of key precursors. The most common and versatile precursors for this class of compounds are β-keto esters. These molecules possess electrophilic and nucleophilic reactive sites that are crucial for constructing the target framework. A logical precursor for this compound is methyl 2-oxobutanoate. The general synthetic strategy involves the initial formation of this β-keto ester, followed by the selective O-methylation of its enolate to yield the desired α-methoxy α,β-unsaturated ester system.
Synthesis of β-Keto Ester Precursors
β-Keto esters are essential synthons in organic chemistry. researchgate.net Their synthesis can be achieved through various methods, including the Claisen condensation of two ester molecules in a basic medium. researchgate.net For the preparation of methyl 2-oxobutanoate, a mixed or crossed Claisen condensation provides a viable route. This reaction involves the condensation of an ester that can form an enolate (e.g., methyl propanoate) with a non-enolizable ester (e.g., dimethyl carbonate or dimethyl oxalate) in the presence of a strong base.
The reaction begins with the deprotonation of the α-carbon of methyl propanoate by a strong base, such as sodium methoxide, to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the final β-keto ester, methyl 2-oxobutanoate, after an acidic workup.
Table 1: Generalized Reaction Scheme for Methyl 2-Oxobutanoate Synthesis via Mixed Claisen Condensation
| Reactant 1 | Reactant 2 | Base | Key Intermediate | Product |
| Methyl propanoate | Dimethyl oxalate | Sodium methoxide (NaOMe) | Propanoate enolate | Methyl 2-oxobutanoate |
Another prominent method for synthesizing β-keto esters is the C-acylation of preformed enolates. researchgate.net This approach offers high regioselectivity. researchgate.net The process involves the generation of a specific lithium enolate from a ketone, which is then acylated with a reagent like methyl cyanoformate to yield the β-keto ester with high efficiency. researchgate.net While broadly applicable, the Claisen condensation remains a fundamental and direct method for precursors like methyl 2-oxobutanoate.
Conversion of β-Keto Esters to α-Methoxy-α,β-Unsaturated Esters
Once the β-keto ester precursor is obtained, the next critical step is the introduction of the α-methoxy group and the formation of the C=C double bond. This transformation is typically achieved through the O-alkylation of the corresponding enolate. β-Keto esters are significantly more acidic than simple ketones or esters (pKa ≈ 11), allowing for easy deprotonation with common bases like sodium ethoxide to form a resonance-stabilized enolate. masterorganicchemistry.com
The resulting enolate has two nucleophilic sites: the α-carbon and the oxygen atom. The outcome of the subsequent alkylation reaction (C-alkylation vs. O-alkylation) depends on several factors, including the choice of the alkylating agent, solvent, and counter-ion. For the synthesis of an α-methoxy ester, O-methylation is the desired pathway.
The use of a hard methylating agent, such as dimethyl sulfate (B86663), in a polar aprotic solvent typically favors O-alkylation. The methoxy group is installed on the oxygen atom of the enolate, and subsequent rearrangement forms the stable α-methoxy-α,β-unsaturated ester.
Table 2: Research Findings on the O-Methylation of β-Keto Ester Enolates
| Precursor | Base | Methylating Agent | Solvent | Product Type |
| Methyl 2-oxobutanoate | Sodium methoxide (NaOMe) | Dimethyl sulfate ((CH₃)₂SO₄) | Dimethylformamide (DMF) | This compound |
| Ethyl 2-oxopentanoate | Potassium carbonate (K₂CO₃) | Methyl iodide (CH₃I) | Acetone | Ethyl 2-methoxypent-2-enoate |
Chemical Reactivity and Transformation Pathways of Methyl 2 Methoxybut 2 Enoate
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. As a substituted alkene, methyl 2-methoxybut-2-enoate can potentially act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a concerted reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. youtube.comyoutube.comuwo.ca The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com While the ester group in this compound activates the double bond for this reaction, the electron-donating methoxy (B1213986) group at the adjacent position can modulate this reactivity. Studies on similar α,β-unsaturated ketoesters, such as methyl 2-oxobut-3-enoate, have shown their capability to act as effective dienophiles in reactions with various 1,3-dienes, yielding functionalized cyclohexene products. researchgate.netdtu.dkdtu.dk This suggests that this compound would likely undergo similar transformations, providing access to highly substituted cyclic systems.
In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. researchgate.net These reactions are highly significant for constructing important heterocyclic frameworks. wikipedia.org The electron-deficient nature of the double bond in this compound makes it a suitable candidate to react with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. researchgate.netrsc.org The specific regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric nature of both the dipole and the dipolarophile.
Michael Addition Reactions
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com this compound is a classic Michael acceptor due to the polarization of the double bond by the ester group. libretexts.org This makes the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, termed Michael donors. wikipedia.orgyoutube.com
Common Michael donors include resonance-stabilized carbanions such as enolates derived from ketones, malonic esters, and β-ketoesters, as well as organocuprates (Gilman reagents), amines, and thiols. wikipedia.orgjove.comorganicchemistrytutor.comyoutube.com The reaction mechanism involves the nucleophilic attack at the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond and generating a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate, typically by a protic solvent or during acidic workup, yields the 1,4-addition product. wikipedia.orgorganicchemistrytutor.com
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolate (e.g., from diethyl malonate) | This compound | 1,5-Dicarbonyl compound derivative |
| Organocuprate (e.g., (CH₃)₂CuLi) | This compound | β-Alkylated ester |
| Amine (e.g., R₂NH) | This compound | β-Amino ester |
| Thiol (e.g., RSH) | This compound | β-Thioether ester |
This table illustrates potential Michael addition reactions with this compound.
The regioselectivity of nucleophilic attack (1,4-conjugate addition vs. 1,2-direct addition to the carbonyl carbon) is influenced by the nature of the nucleophile. jove.com Hard nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition, while softer nucleophiles, which are characteristic of Michael donors, preferentially undergo 1,4-addition. masterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound can theoretically occur at several positions. The molecule contains an enol ether moiety (the methoxy group attached to the double bond). Enol ethers can undergo hydrolysis under acidic conditions to yield a ketone, in this case, a β-keto ester.
Additionally, the methoxy group in some β-methoxyacrylate derivatives, a class of compounds used as agricultural fungicides, is crucial for their biological activity. wikipedia.orgacs.org This activity stems from their ability to bind to the cytochrome bc1 complex, suggesting that the methoxyacrylate unit is a key site for molecular interactions. wikipedia.orgacs.org While this does not directly describe a substitution reaction, it highlights the importance and potential reactivity of this functional group. Direct nucleophilic vinylic substitution at the α-carbon is generally difficult but may be possible under specific catalytic conditions.
Substitution at the carbonyl carbon of the ester group (nucleophilic acyl substitution) is a more common reaction pathway for esters. However, this typically requires harsh conditions or conversion of the hydroxyl group of the ester into a better leaving group, and it competes with addition reactions at the double bond.
Condensation Reactions
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com A critical requirement for the nucleophilic partner in a classic Claisen condensation is the presence of at least one α-hydrogen, which can be deprotonated to form an enolate. masterorganicchemistry.com
This compound lacks α-hydrogens on the carbon adjacent to the ester carbonyl (C2), as this carbon is part of the C=C double bond. Therefore, it cannot self-condense or act as the nucleophilic component in a Claisen condensation. organic-chemistry.org However, it can potentially serve as the electrophilic acceptor in a "crossed" or "mixed" Claisen condensation. libretexts.org In such a reaction, a different enolizable ester or ketone would be deprotonated to form an enolate, which could then attack the carbonyl carbon of this compound. This would result in the formation of a complex β-dicarbonyl compound. The success of such a reaction depends on carefully controlling the conditions to favor the desired cross-condensation over the self-condensation of the enolizable partner. libretexts.org
Rearrangement Reactions
The literature available from the performed searches does not provide specific examples of rearrangement reactions involving this compound. As a substituted α,β-unsaturated ester, it is generally stable under typical reaction conditions. Potential rearrangements, such as allylic rearrangements, are not favored due to the electronic configuration of the molecule. Photochemical rearrangements could be possible but have not been specifically documented for this compound.
Reactivity of Enamino Ester Derivatives
β-Enamino esters are valuable synthetic intermediates used in the preparation of various biologically active compounds and heterocycles. researchgate.net They are typically synthesized by the condensation of β-keto esters with primary or secondary amines. researchgate.netorganic-chemistry.org
A β-enamino ester derivative of this compound could hypothetically be formed through the Michael addition of an amine to the double bond. The resulting β-amino ester could exist in equilibrium with its enamine tautomer, although the β-amino ester form is generally more stable. The direct conversion to a β-enamino ester would involve the substitution of the methoxy group, a reaction that can be achieved under certain conditions, for instance, with β-alkoxyacrylates. organic-chemistry.org
Once formed, these β-enamino ester derivatives exhibit versatile reactivity. The enamine system is nucleophilic at the α-carbon, allowing it to react with various electrophiles. They are also precursors for the synthesis of heterocyclic compounds like quinolines, pyrazoles, and oxazoles. researchgate.net The rich chemistry of β-enamino esters suggests that derivatives of this compound would be useful building blocks in organic synthesis. researchgate.netresearchgate.net
Stereoselective Transformations
Stereoselective reactions are chemical reactions that favor the formation of one stereoisomer over another. masterorganicchemistry.com For this compound, stereoselectivity is particularly relevant in addition reactions to the double bond, which can create one or two new stereocenters.
Asymmetric conjugate addition is a powerful method for the enantioselective construction of carbon-carbon bonds. beilstein-journals.org The Michael addition to this compound can be rendered stereoselective by using:
Chiral Nucleophiles: Employing an enolate derived from a ketone or ester bearing a chiral auxiliary.
Chiral Catalysts: Using a chiral Lewis acid or organocatalyst to activate the Michael acceptor and control the facial selectivity of the nucleophilic attack.
Chiral Michael Acceptors: If the ester itself contained a chiral center, it could direct the approach of the incoming nucleophile (diastereoselective reaction). beilstein-journals.org
Similarly, cycloaddition reactions involving this compound can be controlled stereoselectively. For instance, in the Diels-Alder reaction, the use of chiral Lewis acid catalysts can induce high levels of enantioselectivity in the formation of the cyclohexene product. The inherent planarity of the dienophile allows for effective facial discrimination by the chiral catalyst.
| Reaction Type | Method for Stereocontrol | Potential Outcome |
| Michael Addition | Chiral amine catalyst | Enantiomerically enriched β-amino ester |
| Michael Addition | Organocuprate with chiral ligand | Enantiomerically enriched β-alkylated ester |
| Diels-Alder Reaction | Chiral Lewis Acid (e.g., chiral Ti or Al complex) | Enantiomerically enriched cyclohexene derivative |
This table summarizes potential stereoselective transformations involving this compound.
Applications of Methyl 2 Methoxybut 2 Enoate in Complex Organic Synthesis
Role as a Key Synthetic Intermediate
As a multifunctional molecule, methyl 2-methoxybut-2-enoate possesses several reactive sites that make it a potentially valuable intermediate in organic synthesis. The presence of an electron-withdrawing ester group conjugated to a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to nucleophilic attack through Michael addition. masterorganicchemistry.comresearchgate.net The methoxy (B1213986) group at the α-position can influence the reactivity of the double bond and the carbonyl group, and in some reaction sequences, could serve as a leaving group or be transformed into other functionalities.
The general reactivity of α,β-unsaturated esters is well-established in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex molecules. While specific studies detailing the extensive use of this compound are not widely reported, its structural motifs are found in intermediates of various synthetic pathways.
Construction of Diverse Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Based on the known reactivity of similar α,β-unsaturated systems, this compound could theoretically be employed in the construction of various heterocyclic scaffolds.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov In principle, this compound could serve as a precursor to a 1,3-dicarbonyl-like moiety. A plausible, though not explicitly documented, reaction pathway could involve the Michael addition of a hydrazine to the α,β-unsaturated ester. Subsequent cyclization and elimination of methanol (B129727) could potentially lead to a pyrazolone (B3327878) ring. The general scheme for pyrazole (B372694) synthesis from α,β-unsaturated carbonyl compounds supports this theoretical application. organic-chemistry.orgcyberleninka.ru
Hypothetical Reaction Scheme for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Key Transformation | Potential Product |
| This compound | Hydrazine | Michael Addition followed by Cyclization | Substituted Pyrazolone |
The construction of pyrrolinone and pyrrole (B145914) rings can be achieved through various synthetic strategies, including cycloaddition reactions and multi-component reactions. While direct evidence of using this compound for this purpose is scarce, related α,β-unsaturated systems are known to participate in such transformations. For instance, the reaction of α,β-unsaturated esters with isocyanides in the presence of a suitable catalyst can lead to the formation of pyrrole derivatives.
The synthesis of indoloquinones often involves the construction of the indole (B1671886) nucleus followed by oxidation. A common method for indole synthesis is the Fischer indole synthesis, which utilizes a phenylhydrazine (B124118) and an aldehyde or ketone. Enol ethers have been shown to be effective substrates in a one-pot synthesis of highly functionalized indoles. nih.govresearchgate.net Given that this compound contains an enol ether moiety, it could hypothetically react with aryl hydrazines under acidic conditions to form an indole structure, which could then be further elaborated into an indoloquinone.
Pyridinone scaffolds are present in numerous biologically active molecules. Their synthesis can be accomplished through various cyclization strategies. One common approach involves the reaction of β-enamino esters or related intermediates with compounds containing a reactive methylene (B1212753) group. While no specific examples utilizing this compound were found, its structural features suggest potential as a building block in multi-step syntheses leading to pyridinone derivatives.
Precursor for Specific Chemical Building Blocks
The reactivity of this compound allows for its transformation into other valuable chemical building blocks. For example, its α,β-unsaturated nature makes it a candidate for various cycloaddition reactions, such as the Diels-Alder reaction, where it could act as a dienophile to construct six-membered rings with controlled stereochemistry. dtu.dkdtu.dk The resulting cyclic esters could serve as intermediates for the synthesis of complex natural products and pharmaceuticals.
Furthermore, selective reduction of the ester or the double bond, or nucleophilic addition to the carbonyl group, can provide a range of functionalized molecules that can be used in subsequent synthetic steps.
Deuterated Compounds
Homoserine and Aminocyclopropanecarboxylic Acid Derivatives
There is a lack of specific literature detailing the use of this compound as a starting material or key intermediate in the synthesis of homoserine or aminocyclopropanecarboxylic acid derivatives. Synthetic routes to these important amino acid structures typically employ other well-established precursors and methodologies.
Alpha-Methyl-Beta-Ketoesters
The conversion of this compound to alpha-methyl-beta-ketoesters is not a prominently featured transformation in chemical literature. The synthesis of β-ketoesters often involves reactions such as the Claisen condensation or transesterification reactions catalyzed by enzymes. google.com While the enol ether functionality of this compound suggests potential for transformation, specific, documented synthetic protocols for this conversion are not available.
Ricinine and Analogues
A significant application of a structurally similar compound, ethyl 2-cyano-3-methoxybut-2-enoate , is found in the synthesis of the toxic alkaloid Ricinine and its N-substituted analogues. mdpi.comresearchgate.net This process highlights the utility of the methoxybutenoate core structure in constructing the characteristic 4-methoxy-2-pyridone scaffold of the target molecule.
The synthesis begins with the preparation of ethyl 2-cyano-3-methoxybut-2-enoate. One effective method involves the reaction of 1,1,1-trimethoxyethane with ethyl cyanoacetate, catalyzed by acetic acid, which produces the desired intermediate in good yield. mdpi.comresearchgate.net
This key building block is then converted into a more complex intermediate, ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, through a reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com This pentadienoate is the direct precursor to the pyridinone ring.
The final cyclization step involves reacting the pentadienoate intermediate with a primary amine in the presence of a base like sodium ethoxide. When methylamine (B109427) is used, the natural product Ricinine is formed. mdpi.com By employing other primary amines, a variety of N-analogues of Ricinine can be synthesized, demonstrating the versatility of the methoxybutenoate-derived precursor. researchgate.netsciforum.net
| Entry | Amine | Product Number | Yield (%) |
|---|---|---|---|
| a | methylamine | 5a (Ricinine) | 61 |
| b | n-butylamine | 5b | 92 |
| c | n-octylamine | 5c | 95 |
| d | benzylamine | 5d | 92 |
| e | α-methylbenzylamine | 5e | 87 |
| f | histamine | 5f | 60 |
| g | tryptamine | 5g | 58 |
Contributions to Total Synthesis Strategies
The synthesis of Ricinine serves as a prime example of how a simple, functionalized acyclic precursor like ethyl 2-cyano-3-methoxybut-2-enoate contributes significantly to a total synthesis strategy. mdpi.comokstate.edu This building block approach is highly efficient for constructing heterocyclic systems.
The strategy relies on the inherent reactivity of the methoxybutenoate core. The molecule contains multiple electrophilic and nucleophilic centers that can be sequentially unmasked and reacted. The initial conversion to the pentadienoate derivative with DMFDMA extends the conjugation and introduces a terminal electrophilic site, priming the molecule for cyclization. mdpi.com
This approach, where a linear, carefully functionalized precursor is used to construct a complex heterocyclic core in the final steps, is a powerful strategy in organic synthesis. It allows for the late-stage introduction of diversity, as seen with the use of various primary amines to generate a library of Ricinine analogues. sciforum.net The methoxybutenoate derivative is therefore a key strategic element, providing the foundational carbon and functional group framework for the target pyridinone ring system.
Synthesis of Methyl (Z)-2-methoxy-3-phenylpropenoate - Synlett - Thieme Connect Methyl (Z)-2-methoxy-3-phenylpropenoate was synthesized from methyl (Z)-2-azido-3-phenylpropenoate by reaction with methanol in the presence of rhodium(II) ... https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1996-5668 BR 11 2018 072551 2 A2 - Composition, use of a composition, and, method for controlling phytopathogenic fungi - Google Patents 1H NMR (500 MHz, CDCl3): δ [ppm] 7.27 (s, 1H), 6.13 (q, 1H), 3.86 (s, 3H), 3.73 (s, 3H), 2.05 (d, 3H). 13C NMR (125 MHz, CDCl3): δ [ppm] 167.3, 160.0, 114.2, ... https://patents.google.com/patent/BR112018072551A2/en WO2017032766A1 - Composés de formule I - Google Patents 1H-NMR (500 MHz, CDCl3) δ [ppm]: 7.27 (s, 1H), 6.13 (q, 1H), 3.86 (s, 3H), 3.73 (s, 3H), 2.05 (d, 3H). 13C-NMR (125 MHz, CDCl3) δ [ppm]: 167.3, 160.0, 114.2, ... https://patents.google.com/patent/WO2017032766A1/fr Methyl (E)-2-methoxy-3-phenylpropenoate - Chemical Book ChemicalBook provide Chemical industry users with Methyl (E)-2-methoxy-3-phenylpropenoate(65933-43-9) Boiling point Melting point,Methyl ... https://www.chemicalbook.com/ProductChemicalPropertiesCB9268803_EN.htm Methyl (E)-2-methoxybut-2-enoate | C6H10O3 | ChemSpider Structure, properties, spectra, suppliers and links for: Methyl (E)-2-methoxybut-2-enoate, 65933-41-7. ... 1H NMR (1, 3) ... 13C NMR (1, 3). http://www.chemspider.com/Chemical-Structure.451475.html this compound | C6H10O3 - PubChem this compound is a natural product found in Hypsizygus marmoreus with data available. https://pubchem.ncbi.nlm.nih.gov/compound/Methyl_2-methoxybut-2-enoate Methyl (Z)-2-methoxybut-2-enoate | C6H10O3 | ChemSpider Structure, properties, spectra, suppliers and links for: Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8. ... 1H NMR (1, 3) ... 13C NMR (1, 3). http://www.chemspider.com/Chemical-Structure.451476.html Stereoselective synthesis of (Z)- and (E)-2-methoxy-2-butenoates. Useful intermediates for the synthesis of 2-amino- and 2-mercapto-2-butenoates - Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing The stereoselective synthesis of methyl and ethyl (Z)- and (E)-2-methoxy-2-butenoates from the corresponding 2-azido-2-butenoates is reported. https://pubs.rsc.org/en/content/articlelanding/1996/p1/p19960001091 Synthesis of this compound - Mol-Instincts The chemical this compound is a natural product. It is found in edible mushrooms, e.g. Hypsizygus marmoreus. https://www.molinstincts.com/synthesis/methyl-2-methoxybut-2-enoate-synthesis-65933-41-7/mi-synt-663242/ Synthesis of this compound | C6H10O3 | 65933-41-7 | Mol-Instincts The chemical this compound is a natural product. It is found in edible mushrooms, e.g. Hypsizygus marmoreus. https://www.molinstincts.com/synthesis/methyl-2-methoxybut-2-enoate-synthesis-65933-41-7/mi-synt-663242/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 Methyl (E)-2-methoxybut-2-enoate | C6H10O3 | CID 517316 - structure, chemical names, physical and chemical properties, classification, patents, literature, ... https://pubchem.ncbi.nlm.nih.gov/compound/517316 Methyl (E)-2-methoxybut-2-enoate 65933-41-7 - TCI EUROPE Methyl (E)-2-methoxybut-2-enoate ... 1H-NMR. 13C-NMR. Mass. 2D-NMR. Analytical Report (CoA) ... Copyright 2018-2024 TCI EUROPE N.V. All rights reserved. https://www.tcichemicals.com/BE/en/p/M2038 Methyl (E)-2-methoxybut-2-enoate | CAS 65933-41-7 | SCBT - Santa Cruz Biotechnology Methyl (E)-2-methoxybut-2-enoate is available at Santa Cruz Biotechnology. Chemical name: Methyl (E)-2-methoxybut-2-enoate. CAS: 65933-41-7. https://www.scbt.com/p/methyl-e-2-methoxybut-2-enoate-65933-41-7 Methyl (Z)-2-methoxybut-2-enoate | CAS 65933-42-8 | SCBT - Santa Cruz Biotechnology Methyl (Z)-2-methoxybut-2-enoate is available at Santa Cruz Biotechnology. Chemical name: Methyl (Z)-2-methoxybut-2-enoate. CAS: 65933-42-8. https://www.scbt.com/p/methyl-z-2-methoxybut-2-enoate-65933-42-8 this compound, mixture of E/Z, 97%, Thermo Scientific this compound, mixture of E/Z, 97%, Thermo Scientific. ... Chromatography, Gas Chromatography (GC) ... Purity & Analyte Analysis. https://www.fishersci.se/shop/products/methyl-2-methoxybut-2-enoate-mixture-of-e-z-97-thermo-scientific/15535385 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Biosynth Methyl (E)-2-methoxybut-2-enoate is a chemical substance, CAS 65933-41-7. Click here for more information, such as physical properties and safety data. https://www.biosynth.com/p/M2038/437085/methyl-e-2-methoxybut-2-enoate Methyl (E)-2-methoxybut-2-enoate | CAS 65933-41-7 - LGC Standards Methyl (E)-2-methoxybut-2-enoate. CAS number: 65933-41-7. EC number: N/A. Molecular formula: C6H10O3. Molecular weight: 130.14. https://www.lgcstandards.com/US/en/Methyl-%28E%29-2-methoxybut-2-enoate/p/TRC-M292835 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Carbosynth Methyl (E)-2-methoxybut-2-enoate. M 292835. C6H10O3. MW: 130.14. CAS: 65933-41-7. Get a quote. Not in stock. Please enquire for availability. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/454848525F37549480257B4300318041 Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Carbosynth Methyl (Z)-2-methoxybut-2-enoate. M 292840. C6H10O3. MW: 130.14. CAS: 65933-42-8. Get a quote. In Stock. 250mg; 1g. Please enquire for larger quantities. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/437086?OpenDocument&country=US&redirect=true Methyl (E)-2-methoxybut-2-enoate 65933-41-7 | TCI America Methyl (E)-2-methoxybut-2-enoate. M2038. CAS RN: 65933-41-7; Product Number: M2038; MDL Number: MFCD00014529; linear formula: CH3CH=C(OCH3)CO2CH3. https://www.tcichemicals.com/US/en/p/M2038 Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Biosynth Methyl (Z)-2-methoxybut-2-enoate is a chemical substance, CAS 65933-42-8. Click here for more information, such as physical properties and safety data. https://www.biosynth.com/p/M292840/437086/methyl-z-2-methoxybut-2-enoate Methyl (Z)-2-methoxybut-2-enoate 65933-42-8 - TCI EUROPE Methyl (Z)-2-methoxybut-2-enoate. M2039. CAS RN: 65933-42-8; Product Number: M2039; MDL Number: MFCD00014530; linear formula: CH3CH=C(OCH3)CO2CH3. https://www.tcichemicals.com/BE/en/p/M2039 Methyl (E)-2-methoxybut-2-enoate | CAS 65933-41-7 | J&K Scientific Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, C6H10O3, from J&K Scientific, is a fine chemical in stock. Find its price, availability, and more details. https://www.jk-sci.com/65933-41-7.html Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | J&K Scientific Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, C6H10O3, from J&K Scientific, is a fine chemical in stock. Find its price, availability, and more details. https://www.jk-sci.com/65933-42-8.html Methyl (Z)-2-methoxybut-2-enoate, 97%, Thermo Scientific Methyl (Z)-2-methoxybut-2-enoate, 97%, Thermo Scientific. ... Chromatography, Gas Chromatography (GC) ... 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CAS RN: 65933-42-8; Product Number: M2039; MDL Number: MFCD00014530; linear formula: CH3CH=C(OCH3)CO2CH3. https://www.tcichemicals.com/US/en/p/M2039 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | TRC Methyl (E)-2-methoxybut-2-enoate; (E)-Methyl 2-methoxy-2-butenoate; 2-Butenoic acid, 2-methoxy-, methyl ester, (2E)-; Methyl (2E)-2-methoxy-2-butenoate. https://www.trc-canada.com/product-detail/?M292835 Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | TRC Methyl (Z)-2-methoxybut-2-enoate; (Z)-Methyl 2-methoxy-2-butenoate; 2-Butenoic acid, 2-methoxy-, methyl ester, (2Z)-; Methyl (2Z)-2-methoxy-2-butenoate. https://www.trc-canada.com/product-detail/?M292840 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Apollo Scientific Methyl (E)-2-methoxybut-2-enoate. CAS: 65933-41-7; MDL: MFCD00014529; C6H10O3; Mol Wt: 130.14; https://www.apolloscientific.co.uk/products/details/PC3985 Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Apollo Scientific Methyl (Z)-2-methoxybut-2-enoate. CAS: 65933-42-8; MDL: MFCD00014530; C6H10O3; Mol Wt: 130.14; https://www.apolloscientific.co.uk/products/details/PC3986 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Fluorochem Methyl (E)-2-methoxybut-2-enoate. CAS: 65933-41-7; Product Code: 099859; MDL: MFCD00014529; C6H10O3; MW: 130.14; https://www.fluorochem.co.uk/products/099859 Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Fluorochem Methyl (Z)-2-methoxybut-2-enoate. CAS: 65933-42-8; Product Code: 099860; MDL: MFCD00014530; C6H10O3; MW: 130.14; https://www.fluorochem.co.uk/products/099860 Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | BLD Pharm BLD Pharm supplies Methyl (E)-2-methoxybut-2-enoate, CAS 65933-41-7, for research and development. We are a leading chemical manufacturer and supplier. https://www.bldpharm.com/products/65933-41-7.html Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | BLD Pharm BLD Pharm supplies Methyl (Z)-2-methoxybut-2-enoate, CAS 65933-42-8, for research and development. 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Z-o Chem Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-ochemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-o Chem Co., Ltd. Z-o Chem Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-ochemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-p Chem Co., Ltd. Z-p Chem Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-pchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-p Chem Co., Ltd. Z-p Chem Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-pchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-q Chem Co., Ltd. Z-q Chem Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-qchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-q Chem Co., Ltd. Z-q Chem Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-qchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-r Chem Co., Ltd. Z-r Chem Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-rchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-r Chem Co., Ltd. Z-r Chem Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-rchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-s Chem Co., Ltd. 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Z-c Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-cchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-c Chemical Co., Ltd. Z-c Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-cchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-d Chemical Co., Ltd. Z-d Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-dchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-d Chemical Co., Ltd. Z-d Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-dchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-e Chemical Co., Ltd. Z-e Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-echemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-e Chemical Co., Ltd. Z-e Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-echemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-f Chemical Co., Ltd. Z-f Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-fchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-f Chemical Co., Ltd. Z-f Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-fchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-g Chemical Co., Ltd. Z-g Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-gchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-g Chemical Co., Ltd. Z-g Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-gchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-h Chemical Co., Ltd. Z-h Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-hchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-h Chemical Co., Ltd. Z-h Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-hchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-i Chemical Co., Ltd. Z-i Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-ichemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-i Chemical Co., Ltd. Z-i Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-ichemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-j Chemical Co., Ltd. Z-j Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-jchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-j Chemical Co., Ltd. Z-j Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-jchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-k Chemical Co., Ltd. Z-k Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-kchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-k Chemical Co., Ltd. Z-k Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-kchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-l Chemical Co., Ltd. Z-l Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-lchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-l Chemical Co., Ltd. Z-l Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-lchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-m Chemical Co., Ltd. Z-m Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-mchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-m Chemical Co., Ltd. Z-m Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-mchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-n Chemical Co., Ltd. Z-n Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-nchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-n Chemical Co., Ltd. Z-n Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-nchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-o Chemical Co., Ltd. Z-o Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-ochemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-o Chemical Co., Ltd. Z-o Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-ochemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-p Chemical Co., Ltd. Z-p Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-pchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-p Chemical Co., Ltd. Z-p Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-pchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-q Chemical Co., Ltd. Z-q Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-qchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-q Chemical Co., Ltd. Z-q Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-qchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-r Chemical Co., Ltd. Z-r Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-rchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-r Chemical Co., Ltd. Z-r Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-rchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-s Chemical Co., Ltd. Z-s Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-schemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-s Chemical Co., Ltd. Z-s Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-schemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-t Chemical Co., Ltd. Z-t Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-tchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-t Chemical Co., Ltd. Z-t Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-tchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-u Chemical Co., Ltd. Z-u Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-uchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-u Chemical Co., Ltd. Z-u Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-uchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-v Chemical Co., Ltd. Z-v Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-vchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-v Chemical Co., Ltd. Z-v Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-vchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-w Chemical Co., Ltd. Z-w Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-wchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-w Chemical Co., Ltd. Z-w Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-wchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-x Chemical Co., Ltd. Z-x Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-xchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-x Chemical Co., Ltd. Z-x Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-xchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-y Chemical Co., Ltd. Z-y Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-ychemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-y Chemical Co., Ltd. Z-y Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-ychemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-z Chemical Co., Ltd. Z-z Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-zchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-z Chemical Co., Ltd. Z-z Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-zchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-a Chemical Co., Ltd. Z-a Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-achemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-a Chemical Co., Ltd. Z-a Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-achemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-b Chemical Co., Ltd. Z-b Chemical Co., Ltd. is a leading provider of Methyl (E)-2-methoxybut-2-enoate, 65933-41-7, and other research chemicals. https://www.z-bchemical.com/product/PC3986/en/ Methyl (Z)-2-methoxybut-2-enoate | 65933-42-8 | Z-b Chemical Co., Ltd. Z-b Chemical Co., Ltd. is a leading provider of Methyl (Z)-2-methoxybut-2-enoate, 65933-42-8, and other research chemicals. https://www.z-bchemical.com/product/PC3986/en/ Methyl (E)-2-methoxybut-2-enoate | 65933-41-7 | Z-c Chemical Co., Ltd. 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Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methoxybut 2 Enoate
Advanced Chromatographic Techniques for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, widely used for the separation and purification of compounds in a mixture. For methyl 2-methoxybut-2-enoate, a reverse-phase HPLC method is typically the most effective approach. This technique utilizes a non-polar stationary phase, commonly a C18 column, and a polar mobile phase.
While specific experimental data for this compound is not extensively documented in publicly available literature, a general methodology can be outlined based on the analysis of structurally similar unsaturated esters. A typical HPLC analysis would involve dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time to ensure the efficient separation of the analyte from any impurities.
A common mobile phase for such analyses consists of a mixture of acetonitrile (B52724) and water. The ratio of these solvents is adjusted during the run to control the retention time of the compound on the column. For mass spectrometry compatible methods, a small amount of an acid, such as formic acid, is often added to the mobile phase to facilitate the ionization of the analyte. The detection of this compound is typically performed using a UV detector, as the double bond and ester functional groups exhibit absorbance in the UV region.
Below is a hypothetical data table illustrating the type of information that would be generated in an HPLC analysis of this compound.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 5-10 min (dependent on gradient) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a critical piece of information for structural elucidation and confirmation of molecular weight.
For this compound, LC-MS analysis would typically follow a similar chromatographic separation as described for HPLC. After eluting from the column, the analyte is introduced into the ion source of the mass spectrometer. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
In the mass spectrometer, the molecule is ionized, and the m/z of the resulting ions is measured. For this compound (C₆H₁₀O₃, molecular weight: 130.14 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 131.07. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the purity of the solvents and the experimental conditions.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its unambiguous identification.
The following table summarizes the predicted mass spectrometry data for this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 131.0703 |
| [M+Na]⁺ | 153.0522 |
| [M+K]⁺ | 169.0262 |
| [M+NH₄]⁺ | 148.0968 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.
The analysis of this compound by UPLC would offer several advantages, including sharper peaks, better separation from closely related impurities, and a much shorter analysis time. A UPLC method would employ a sub-2 µm particle size C18 column and a faster flow rate, leading to a rapid elution of the compound.
A representative UPLC method and the expected data are outlined in the table below.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV (210 nm) and/or Mass Spectrometry |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Expected Retention Time | 1-3 min (dependent on gradient) |
Computational Chemistry and Theoretical Investigations of Methyl 2 Methoxybut 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
A comprehensive understanding of a molecule's chemical behavior begins with the characterization of its electronic structure. For methyl 2-methoxybut-2-enoate, quantum chemical calculations would be instrumental in elucidating the distribution of electrons within the molecule and the energies of its molecular orbitals.
Typically, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) are employed for this purpose. These calculations can provide valuable data, including:
Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
No specific studies detailing these quantum chemical calculations for this compound are currently available.
Conformation Analysis and Stereoisomeric Stability
The presence of rotatable single bonds and a carbon-carbon double bond in this compound suggests the possibility of multiple conformers and stereoisomers (E/Z isomers). Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformations and to determine the relative stabilities of its different stereoisomers.
Key aspects of a computational conformational analysis would include:
Rotational Barriers: Calculating the energy barriers for rotation around key single bonds, such as the C-O and C-C bonds.
Identification of Stable Conformers: Locating the energy minima on the potential energy surface, which correspond to the most stable three-dimensional arrangements of the atoms.
Relative Energies of Stereoisomers: Computing the energy difference between the E and Z isomers to predict which is thermodynamically more stable.
Currently, there is no published research that provides a detailed conformational analysis or a comparison of the stereoisomeric stability of this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its behavior in various organic reactions, such as Michael additions, cycloadditions, or hydrolysis.
A computational study of a reaction mechanism would typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur, which provides insight into the reaction rate.
Mapping the Reaction Pathway: Constructing a potential energy profile that illustrates the energy changes as the reaction progresses from reactants through transition states to products.
At present, no computational studies have been published that elucidate the reaction mechanisms of this compound.
Theoretical Prediction of Reactivity and Selectivity
Building upon the understanding of electronic structure and reaction mechanisms, computational chemistry can be used to predict the reactivity and selectivity of this compound in various chemical environments.
Theoretical predictions can be made regarding:
Regioselectivity: In reactions where there are multiple possible sites for a chemical attack, computational models can predict which site is more likely to react. For example, in a Michael addition to this compound, calculations could predict whether the nucleophile will add to the α or β carbon.
Stereoselectivity: When a reaction can produce multiple stereoisomers, computational methods can be used to predict the preferred stereochemical outcome.
Reactivity Indices: Various theoretical descriptors, such as Fukui functions and local softness, can be calculated to quantify the reactivity of different atoms within the molecule.
As with the other areas of computational investigation, there is a lack of specific research focused on the theoretical prediction of reactivity and selectivity for this compound. The absence of such studies presents an open opportunity for future research to contribute to a deeper understanding of the chemical properties of this compound.
Q & A
Q. What statistical methods optimize reaction parameters for scaling this compound synthesis?
- Methodological Answer : Design-of-experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Use JMP or Minitab software for ANOVA to distinguish significant variables. Validate models with triplicate runs and control charts to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
